N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a substituted pyrazole ring. The pyrazole moiety is functionalized with a furan-2-yl group at position 5 and a 2-methoxyethyl chain at position 1.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-25-8-6-23-16(17-3-2-7-26-17)10-13(20-23)11-19-18(24)12-4-5-14-15(9-12)22-27-21-14/h2-5,7,9-10H,6,8,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAIHPSSUJPRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and 1-(2-methoxyethyl)-1H-pyrazol-3-yl intermediates. These intermediates are then coupled with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under specific conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the furan or pyrazole rings, facilitated by reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
The benzo[c][1,2,5]thiadiazole core distinguishes the target compound from analogues with benzothiazole (e.g., N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide , ) or imidazo[2,1-b]thiazole cores (e.g., ND-11543 , ). The thiadiazole ring’s electron-deficient nature may enhance binding to biological targets compared to benzothiazole’s aromatic system .
Substituent Effects
- Pyrazole Substituents: The target compound’s furan-2-yl and 2-methoxyethyl groups contrast with cyclopropyl and thiophen-2-yl substituents in N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (). Furan’s oxygen atom may improve solubility, while the methoxyethyl chain could enhance metabolic stability compared to cyclopropyl’s rigidity .
Carboxamide Linkage
The carboxamide group is a common feature in bioactive compounds. For instance:
- ND-11543 () uses an EDC-mediated coupling to form the carboxamide bond, yielding a 62% isolated yield. This suggests the target compound’s synthesis could follow similar efficient routes .
- In N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (), the thioxo group adjacent to the carboxamide may alter electronic properties, affecting target binding .
Anticancer Potential
Anti-Tuberculosis Activity
- ND-11543 () demonstrates anti-tuberculosis activity, suggesting that benzo[c]thiadiazole carboxamides could target microbial enzymes or pathways .
Comparative Data Table
Biological Activity
N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a furan ring, a pyrazole ring, and a benzo[c][1,2,5]thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 371.5 g/mol. The structure is illustrated below:
| Component | Structure |
|---|---|
| Furan Ring | Furan |
| Pyrazole Ring | Pyrazole |
| Benzo[c][1,2,5]thiadiazole | Thiadiazole |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies demonstrated that derivatives of benzo[b]furan exhibit significant antiproliferative activity against various cancer cell lines. A compound structurally related to our target exhibited an IC50 value of 0.24 µM against colorectal adenocarcinoma cells (LoVo) and 0.34 µM against breast carcinoma cells (BT549), indicating potent anticancer activity .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors that regulate cell growth and survival.
- Signal Pathway Interference : The compound may interfere with critical signaling pathways such as those involved in apoptosis and cell cycle regulation.
Neuroprotective Effects
Emerging research suggests that compounds with similar structural motifs may also possess neuroprotective properties . For instance:
- A study on related pyrazole derivatives indicated their ability to stimulate neurite outgrowth in neuronal cultures without cytotoxic effects at concentrations up to 10 µM . This suggests potential applications in treating neurodegenerative diseases.
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
